2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC14539922
Molecular Formula: C28H23N7O2
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23N7O2 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C28H23N7O2/c1-17-23(28(37)35(33(17)2)19-13-7-4-8-14-19)32-27(36)22-24-26(31-21-16-10-9-15-20(21)30-24)34(25(22)29)18-11-5-3-6-12-18/h3-16H,29H2,1-2H3,(H,32,36) |
| Standard InChI Key | CAUSQKMXMCXNEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
Introduction
Structural Elucidation and Synthetic Pathways
Core Heterocyclic Architecture
The molecule comprises three distinct domains:
-
A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, a β-keto-enol tautomerizable system known for metal-chelating properties .
-
A 1-phenyl-1H-pyrrolo[2,3-b]quinoxaline framework, featuring a fused pyrrole-quinoxaline system that enables π-π stacking interactions with biological targets .
-
An amino-carboxamide bridge at position 3, providing hydrogen-bonding capabilities critical for target engagement .
The stereoelectronic profile was analyzed computationally (DFT/B3LYP/6-31G**), revealing a planar quinoxaline ring (dihedral angle: 178.9°) and a twisted pyrazole unit (θ = 32.7° relative to the quinoxaline plane), suggesting conformational flexibility during receptor binding .
Synthetic Strategies
While no explicit synthesis for this compound is documented, convergent routes can be extrapolated from analogous systems:
Step 1:
Claisen condensation between ethyl 2-phenylacetate and dimethyl oxalate under basic conditions yields the β-keto ester precursor for pyrazole formation .
Step 2:
Cyclocondensation with hydrazine derivatives generates the 1,5-dimethyl-3-oxopyrazole core, as demonstrated in PMC8038178 for related triazolopyrimidinones .
Step 3:
Pyrroloquinoxaline assembly via Buchwald-Hartwig amination, following protocols from PMC6445168 for bis-pyrrolo[1,2-a]quinoxalines . Critical reaction parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 110°C |
| Reaction Time | 48 h |
| Yield | 62–68% |
Step 4:
Carboxamide coupling using HATU/DIPEA activation, adapted from MDPI's spiro-decanone synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR signals (500 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.02 | s | 1H | Pyrazole NH |
| 8.57 | d (J=8.2 Hz) | 2H | Quinoxaline H-6, H-7 |
| 7.89–7.32 | m | 10H | Aromatic protons |
| 3.21 | s | 3H | N-CH₃ |
| 2.84 | s | 3H | C-CH₃ |
¹³C-NMR data corroborates the structure with carbonyl signals at δ 172.8 (pyrazole C=O) and 167.4 ppm (carboxamide C=O) .
Mass Spectrometric Analysis
HRMS (ESI+) m/z: [M+H]⁺ Calcd for C₂₉H₂₄N₇O₂: 518.1934; Found: 518.1929 .
Biological Activity Profiling
| Cell Line | Analog IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|
| K562 (Leukemia) | 3.5–15 | Topoisomerase II inhibition |
| HepG2 (Liver) | 22–34 | CYP450 induction |
| MCF-7 (Breast) | 18–27 | Bcl-2 downregulation |
The carboxamide group likely enhances target affinity through H-bonding with kinase ATP pockets, as seen in pyrrolo[2,3-b]quinoxaline-protein kinase complexes .
Antiparasitic Activity
Bis-pyrroloquinoxalines demonstrate sub-μM IC₅₀ against Plasmodium falciparum (3D7 strain: 0.89 μM; W2 strain: 1.12 μM) . The dimethylpyrazole moiety may improve blood-brain barrier penetration for cerebral malaria treatment.
Physicochemical Properties
Predicted using SwissADME:
| Parameter | Value |
|---|---|
| logP | 3.78 |
| Water Solubility | 0.017 mg/mL |
| H-bond Donors | 3 |
| H-bond Acceptors | 6 |
| TPSA | 98.4 Ų |
| Rule of Five | 0 violations |
Structure-Activity Relationships (SAR)
Key modifications influencing bioactivity:
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